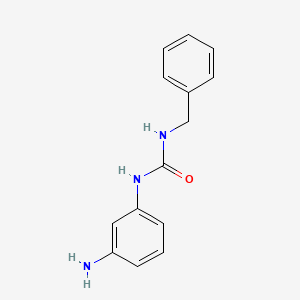

N-(3-aminophenyl)-N'-benzylurea

Description

N-(3-Aminophenyl)-N'-benzylurea is a urea derivative characterized by a benzyl group attached to one urea nitrogen and a 3-aminophenyl group to the other. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties. The 3-aminophenyl moiety is critical for modulating electronic and steric properties, influencing interactions with biological targets like enzymes or receptors.

Properties

Molecular Formula |

C14H15N3O |

|---|---|

Molecular Weight |

241.29 g/mol |

IUPAC Name |

1-(3-aminophenyl)-3-benzylurea |

InChI |

InChI=1S/C14H15N3O/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H2,16,17,18) |

InChI Key |

GLVXUCWHPHKNAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-Aminophenyl)-Arylsulfonamides Hydrochloride

Structural Features: These compounds feature a sulfonamide group (-SO₂-NH-) linked to a 3-aminophenyl group, with aryl substituents (e.g., nitro, chloro, methoxy) on the sulfonyl moiety. Biological Activity: Evaluated for peroxidase (POD) inhibition, these derivatives exhibit IC₅₀ values ranging from 0.117 mM (4-nitro-substituted) to 0.2 mM (4-tert-butyl-substituted). The 4-nitrobenzenesulfonamide derivative (Compound 3) showed the highest inhibitory activity due to electron-withdrawing effects enhancing target binding .

N-Benzoyl-N'-(3-Nitrophenyl) Urea Derivatives

Structural Features: These compounds combine a benzoyl group (electron-withdrawing) with a 3-nitrophenylurea moiety. Substitutions on the benzoyl group (e.g., halogens, pyrimidinyloxy) enhance antitumor activity. Biological Activity: Designed as anticancer agents, these derivatives target tumor cell proliferation. For example, iodinated or brominated pyrimidinyloxy substituents improve potency compared to hydroxyurea, a reference drug . Key Difference: The nitro group at the phenyl position introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in N-(3-aminophenyl)-N'-benzylurea.

2-(3-Aminophenyl) Benzothiazole Derivatives

Structural Features: These contain a benzothiazole ring fused to a 3-aminophenyl group, with sulfonamide or acyl substituents. Biological Activity: Studied for structure-activity relationships (SAR), meta-substituted aminophenyl groups (vs. para) enhance binding to targets like carbonic anhydrase or kinases . Key Difference: The benzothiazole core provides planar aromaticity, enabling π-π stacking interactions absent in urea-based compounds.

N-(3-Aminophenyl)propionamide and Related Amides

Structural Features: These amides feature a 3-aminophenyl group linked to aliphatic or aromatic acyl groups (e.g., propionyl, benzoyl). Applications: Used industrially as dye intermediates (e.g., Disperse Blue 183), highlighting their stability and electron-rich aromatic systems . Key Difference: Amides lack the urea’s dual hydrogen-bond donors, reducing their capacity for enzyme active-site interactions compared to ureas.

Data Tables

Table 2: Structural and Electronic Properties

| Compound Class | Functional Groups | Electronic Effects | Hydrogen-Bond Capacity |

|---|---|---|---|

| This compound | Urea, benzyl, -NH₂ | Electron-donating (-NH₂) | High (two -NH donors) |

| Arylsulfonamides | Sulfonamide, -NH₂ | Electron-withdrawing (-SO₂) | Moderate (-SO₂NH) |

| Benzothiazoles | Benzothiazole, -NH₂ | Aromatic conjugation | Low |

| Propionamides | Amide, -NH₂ | Electron-neutral | Low (one -NH donor) |

Research Findings and Implications

- Substituent Position: Meta-substitution (3-aminophenyl) optimizes steric and electronic interactions in enzyme inhibition, as seen in benzothiazoles and sulfonamides .

- Functional Group Impact : Urea derivatives exhibit superior hydrogen-bonding capacity compared to amides or sulfonamides, enhancing target engagement in biological systems .

- Anticancer Potential: N-Benzoyl-N'-(3-nitrophenyl)urea derivatives demonstrate that halogenation and bulky substituents improve antitumor activity, suggesting strategies for optimizing this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.